2-(4-methylphenyl)-3-nitro-2H-chromene
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Overview
Description
2-(4-methylphenyl)-3-nitro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 2-nitrophenol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate this compound.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in acidic medium.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Reduction: 2-(4-methylphenyl)-3-amino-2H-chromene.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methylphenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-3-nitro-2H-indole: Similar structure but with an indole core.
2-(4-methylphenyl)-3-nitro-2H-pyrrole: Similar structure but with a pyrrole core.
2-(4-methylphenyl)-3-nitro-2H-thiophene: Similar structure but with a thiophene core.
Uniqueness
2-(4-methylphenyl)-3-nitro-2H-chromene is unique due to its chromene core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylphenyl)-3-nitro-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYMPPBOCVXOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369721 |
Source
|
Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86628-44-6 |
Source
|
Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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